molecular formula C26H34O9 B12395517 [(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate

[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate

Cat. No.: B12395517
M. Wt: 490.5 g/mol
InChI Key: NTUFNQHMUNCGDR-SQSLZHQJSA-N
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Description

[(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[72101,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of acetoxy groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,1’R,3’S,5R,6S,7S,9S)-3’,7-diacetyloxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[72101,6]dodecane-5,2’-cyclohexane]-1’-yl]methyl acetate stands out due to its specific spiro structure and the presence of multiple acetoxy groups

Properties

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate

InChI

InChI=1S/C26H34O9/c1-13-17-9-18(34-15(3)28)21-25(10-17,22(13)30)23(31)33-12-26(21)19(11-32-14(2)27)24(5,6)8-7-20(26)35-16(4)29/h17-21H,1,7-12H2,2-6H3/t17-,18+,19-,20+,21-,25+,26+/m1/s1

InChI Key

NTUFNQHMUNCGDR-SQSLZHQJSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)OC(=O)C)[C@H](CCC1(C)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)OC(=O)C)OC(=O)C)(C)C

Origin of Product

United States

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